3-Methyl-2-phenylimidazo[1,2-a]pyridine
Overview
Description
3-Methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a phenyl group at the 2-position and a methyl group at the 3-position.
Mechanism of Action
Target of Action
3-Methyl-2-phenylimidazo[1,2-a]pyridine is a compound that has been studied for its potential antimicrobial and antioxidant properties . , antibacterial, and antiviral effects.
Mode of Action
It’s known that the activity of imidazo[1,2-a]pyridines strongly depends on the substitution pattern . The presence of electron-withdrawing substituents at the 2-position of imidazo[1,2-a]pyridine can reduce the activity of the parent compound .
Biochemical Pathways
It’s suggested that oxidative cleavage of the imidazole moiety during chemical synthesis could be a likely metabolic pathway .
Pharmacokinetics
In silico adme-tox predictions and molecular docking studies have been carried out to determine the bioavailability of synthesized imidazo[1,2-a]pyridine compounds .
Result of Action
It’s known that some imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
It’s known that the synthesis of imidazo[1,2-a]pyridines can be influenced by factors such as temperature and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Methyl-2-phenylimidazo[1,2-a]pyridine are largely determined by its imidazo[1,2-a]pyridine core. This core is a valuable scaffold in organic synthesis and pharmaceutical chemistry, and its direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives
Cellular Effects
Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that this compound may also have potential effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can be metabolically activated through various pathways, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These activation pathways could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This suggests that the effects of this compound may change over time due to its potential for undergoing such reactions.
Metabolic Pathways
It is known that imidazo[1,2-a]pyridines can be metabolically activated through various pathways, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These activation pathways could potentially involve various enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. This reaction can be carried out under various conditions, including:
Microwave Irradiation: A solvent- and catalyst-free method using microwave irradiation has been developed, which provides high yields and is environmentally friendly.
Catalyst-Assisted Methods: Catalysts such as Cu(OTf)2, ZnCl2, and ionic liquids can be used to facilitate the condensation reaction.
Solid Support Catalysts: Al2O3 and TiCl4 have been used as solid support catalysts for the synthesis of imidazo[1,2-a]pyridines.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, oxidized products, and reduced forms of this compound.
Scientific Research Applications
3-Methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antiviral, antibacterial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the synthesis of dyes, sanitizers, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
3-Methyl-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and phenyl groups contribute to its unique pharmacological profile and make it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
3-methyl-2-phenylimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-14(12-7-3-2-4-8-12)15-13-9-5-6-10-16(11)13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCGFQPHUYFTPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404996 | |
Record name | ST50983671 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34658-68-9 | |
Record name | 3-Methyl-2-phenylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34658-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST50983671 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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